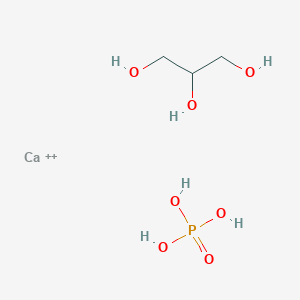
Calcium glycerol phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One method of preparing calcium glycerophosphate involves adding calcium chloride to water under stirring, followed by the addition of glycerophosphate. The mixture is heated for the reaction to occur, and the pH is controlled using glutamic acid. After the reaction is complete, solid-liquid separation is carried out while the solution is hot, and the calcium glycerophosphate is obtained after drying .
Another method involves putting glycerol, monocalcium phosphate, and phosphoric acid into an agitated reactor in proportion, with a small amount of citric acid added to undergo a synthetic reaction. The mixture is then diluted, filtered, concentrated, precipitated, and dried .
Industrial Production Methods: The industrial production of calcium glycerophosphate typically follows the synthetic routes mentioned above, with a focus on optimizing reaction conditions to ensure high yield and purity. The process is designed to be simple, cost-effective, and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium glycerophosphate can undergo various chemical reactions, including acid-base reactions and esterification. It can react with strong acids and bases to form different salts and esters .
Common Reagents and Conditions: Common reagents used in reactions with calcium glycerophosphate include hydrochloric acid, phosphoric acid, and calcium chloride. The reactions typically occur under controlled pH and temperature conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving calcium glycerophosphate include calcium salts, phosphates, and esters. These products have various applications in food, pharmaceuticals, and industrial processes .
Applications De Recherche Scientifique
Calcium glycerophosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a source of calcium and phosphate ions. In biology and medicine, it is used as a dietary supplement to treat low levels of calcium and phosphate, and as an ingredient in dental products to prevent dental caries . In industry, it is used in the production of animal feed additives and as a component in various food products .
Mécanisme D'action
The mechanism of action of calcium glycerophosphate involves several pathways. It promotes plaque-pH buffering, elevates plaque calcium and phosphate levels, and directly interacts with dental minerals to increase acid resistance and enamel mineralization . These effects help prevent dental caries and improve overall dental health.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to calcium glycerophosphate include other calcium salts such as calcium acetate and calcium phosphate, as well as phosphoglycerides and phospholipids .
Uniqueness: Calcium glycerophosphate is unique in its ability to provide both calcium and phosphate ions, making it an effective supplement for treating deficiencies in these minerals. Its use in dental products also sets it apart from other calcium salts, as it has specific benefits for dental health .
Conclusion
Calcium glycerol phosphoric acid, or calcium glycerophosphate, is a versatile compound with numerous applications in food, medicine, and industry. Its unique properties and mechanisms of action make it an important ingredient in various products, particularly in dental care and dietary supplements.
Propriétés
Formule moléculaire |
C3H11CaO7P+2 |
|---|---|
Poids moléculaire |
230.17 g/mol |
Nom IUPAC |
calcium;phosphoric acid;propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3.Ca.H3O4P/c4-1-3(6)2-5;;1-5(2,3)4/h3-6H,1-2H2;;(H3,1,2,3,4)/q;+2; |
Clé InChI |
FPGFONSIRVLMCV-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)O)O.OP(=O)(O)O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate](/img/structure/B12442484.png)

![1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442495.png)










